molecular formula C9H18ClFN2O2 B8191396 tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B8191396
M. Wt: 240.70 g/mol
InChI Key: MKIHIDFXVOGEND-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate group and a fluorine substituent on the pyrrolidine ring. This compound is likely used as a building block in pharmaceutical synthesis, leveraging the pyrrolidine scaffold’s conformational rigidity and fluorine’s electronic effects to modulate bioavailability and metabolic stability.

Properties

IUPAC Name

tert-butyl N-(4-fluoropyrrolidin-3-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHIDFXVOGEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-fluoropyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The compound is purified through techniques such as crystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.

Scientific Research Applications

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Fluorine Substituents

Compound Name CAS Number Molecular Formula Key Features
tert-Butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate 186201-09-2 C9H17FN2O2 Free base form; trans-4-fluoro configuration
trans-3,4-Difluoropyrrolidine hydrochloride 869481-92-5 C4H8F2N·HCl Di-fluoro substitution; smaller molecular weight
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C11H16FN3O3 Fluorinated pyrimidine ring; hydroxy and methyl groups

Key Differences :

  • Fluorine Position: The target compound’s mono-fluoro substitution on pyrrolidine contrasts with di-fluoro analogues (e.g., trans-3,4-difluoropyrrolidine hydrochloride), which may exhibit enhanced electron-withdrawing effects but increased steric hindrance .

Analogues with Hydroxyl or Other Functional Groups

Compound Name CAS Number Molecular Formula Key Features
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride 1820575-70-9 C9H19ClN2O3 Hydroxyl substituent; hydrochloride salt
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Not specified C12H18N2O4 Pyridine ring; hydroxy and methoxy groups

Key Differences :

  • Substituent Effects : Hydroxyl groups (e.g., CAS 1820575-70-9 ) enhance hydrophilicity but may reduce metabolic stability due to susceptibility to oxidation. Methoxy groups (e.g., pyridine derivatives ) increase lipophilicity, influencing membrane permeability.
  • Salt Form : Hydrochloride salts (e.g., CAS 1820575-70-9 ) improve crystallinity and solubility in aqueous media compared to free bases.

Analogues with Alternative Ring Systems

Compound Name CAS Number Molecular Formula Key Features
tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride 67376-94-7 C8H17ClN2O2 Azetidine ring (4-membered); smaller ring size
tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate 1261233-64-0 C16H24ClN3O2 Piperidine ring; chloro and methyl substituents

Key Differences :

  • Halogen Effects : Chlorine substituents (e.g., CAS 1261233-64-0 ) may enhance halogen bonding interactions in target binding compared to fluorine’s inductive effects.

Biological Activity

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C9_9H18_{18}ClFN2_2O2_2
  • Molecular Weight : 240.70 g/mol
  • CAS Number : 2453324-03-1

The presence of a fluorine atom in the pyrrolidine structure enhances the compound's lipophilicity and metabolic stability, which is crucial for its interaction with biological membranes and enzymes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The fluorine substitution plays a significant role in modulating these interactions, potentially enhancing binding affinity and selectivity towards certain targets .

Biological Activity

Research indicates that this compound may serve as an inhibitor or modulator in several biological processes:

  • Anticancer Activity : Preliminary studies suggest that related compounds exhibit cytotoxic effects against various human carcinoma cell lines, indicating potential applications in cancer treatment .
  • Neuroactive Properties : The piperidine moiety is often associated with neuroactivity, suggesting possible therapeutic applications in treating neurological disorders .
  • Inflammatory Response Modulation : In experimental models, compounds similar to tert-butyl (4-fluoropyrrolidin-3-yl)carbamate have been shown to influence inflammatory cytokine levels, such as IL-6, after stimulation with TLR7 agonists .

Study 1: Anticancer Potential

In a study investigating the anticancer properties of fluorinated piperidine derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at varying concentrations, suggesting its potential as a lead compound for further development in oncology .

Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of similar carbamate derivatives. The findings revealed that these compounds could modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, indicating their potential utility in treating mood disorders .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and structurally related compounds:

Compound NameCAS NumberKey Differences
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate1818843-18-3Different stereochemistry at the 2-position
tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamateNot specifiedDifferent stereochemistry at both 2 and 4 positions
tert-butyl (cis-4-fluoropyrrolidin-3-yl)carbamate169750-42-9Different position for fluorination on the pyrrolidine ring

These variations can significantly affect their biological activities and therapeutic potentials .

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